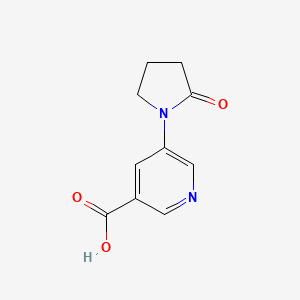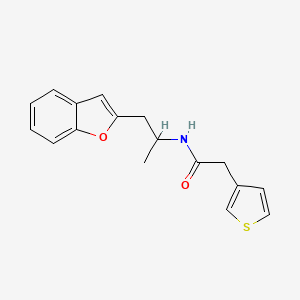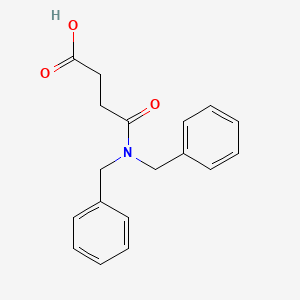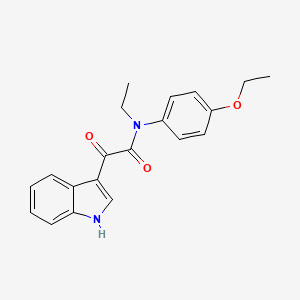
5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1343197-66-9 . It has a molecular weight of 206.2 and its IUPAC name is 5-(2-oxo-1-pyrrolidinyl)nicotinic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid is 1S/C10H10N2O3/c13-9-2-1-3-12(9)8-4-7(10(14)15)5-11-6-8/h4-6H,1-3H2,(H,14,15) . This indicates the presence of a pyrrolidine ring and a pyridine ring in the molecule.Physical And Chemical Properties Analysis
5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring, a core structure in “5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid”, is widely utilized in medicinal chemistry due to its versatility and biological significance. This compound can serve as a scaffold for developing novel biologically active compounds with potential therapeutic applications. The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial for drug-target interactions .
Antitumor Agents
The pyrrolidine-2-one scaffold, a feature of the compound , is recurrent in antitumor agents. Researchers have synthesized novel derivatives by reacting substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates that exhibit potential antitumor activities .
Synthesis of Isoxazole Derivatives
Isoxazole derivatives are known for their biological activities, including acting as receptor antagonists and selective inhibitors. The compound “5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid” can be involved in the synthesis of isoxazole derivatives through 1,3-dipolar cycloaddition reactions, which are significant for developing pharmaceutical agents for treating thromboembolic disorders and inflammatory diseases .
PDE4B Inhibitors
This compound is used as a reagent in the preparation of pyrazolopyridines, which are investigated as PDE4B inhibitors. PDE4B inhibitors play a role in modulating inflammatory responses and have implications in treating conditions like psoriasis, COPD, and depression .
Antibacterial Applications
Derivatives of pyrrolidin-2-one, which is structurally related to the compound in focus, have been identified in the degradation of antibacterial agents. This suggests potential applications in understanding the environmental impact and breakdown of antibacterial substances .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring in “5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid” allows for the synthesis of enantioselective compounds. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, which is essential for the binding mode to enantioselective proteins .
Structural Diversity in Heterocyclic Compounds
The non-planarity of the pyrrolidine ring contributes to the three-dimensional coverage of molecules, enhancing structural diversity. This is particularly beneficial in the development of heterocyclic compounds with varied biological activities .
Modifying Physicochemical Parameters
Incorporating the pyrrolidine ring into molecules can modify their physicochemical parameters, aiding in achieving optimal ADME/Tox results for drug candidates. This structural feature is strategically used to improve the pharmacokinetic and pharmacodynamic profiles of potential drugs .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid are not mentioned in the search results, the pyrrolidine scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .
Eigenschaften
IUPAC Name |
5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9-2-1-3-12(9)8-4-7(10(14)15)5-11-6-8/h4-6H,1-3H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEAOXXSQFLRJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1343197-66-9 |
Source


|
| Record name | 5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2359184.png)
![[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2359185.png)
![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359187.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2359190.png)

![2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2359192.png)
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/no-structure.png)
![3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2359197.png)



